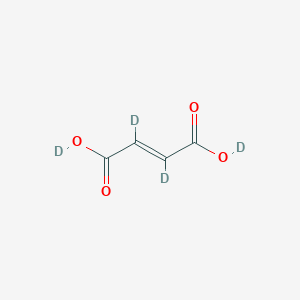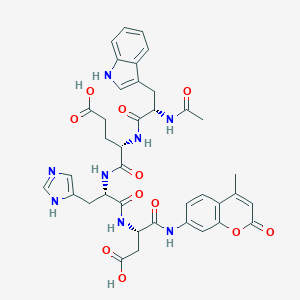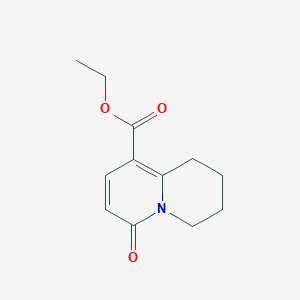
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate, also known as CTK8E7849, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the quinolizine family and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Effets Biochimiques Et Physiologiques
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Additionally, it has been shown to have a positive effect on the immune system, increasing the production of cytokines and enhancing natural killer cell activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate. One direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and diabetes. Another direction is to explore the structure-activity relationship of the compound to identify more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a promising compound that has shown potent antitumor activity and has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and potential side effects. The synthesis method of the compound is relatively simple, and it has several advantages for lab experiments. Overall, Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a compound that has the potential to make a significant impact in the field of scientific research.
Méthodes De Synthèse
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate has been synthesized using various methods. One of the most commonly used methods is the one-pot, three-component reaction involving 2-aminobenzophenone, ethyl acetoacetate, and ammonium acetate. This method provides a high yield of the compound and is relatively simple to perform.
Applications De Recherche Scientifique
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been shown to have anti-inflammatory, antifungal, and antibacterial properties.
Propriétés
Numéro CAS |
164366-29-4 |
|---|---|
Nom du produit |
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate |
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
ethyl 4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)9-6-7-11(14)13-8-4-3-5-10(9)13/h6-7H,2-5,8H2,1H3 |
Clé InChI |
YSWCFUKNMUTDBN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2CCCCN2C(=O)C=C1 |
SMILES canonique |
CCOC(=O)C1=C2CCCCN2C(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



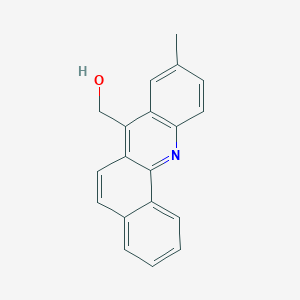

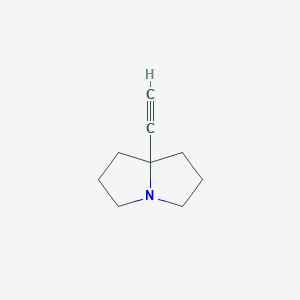
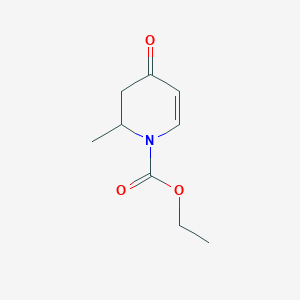
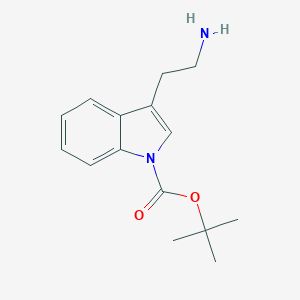
![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)

![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)


